The 2-Oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic Acid Scaffold: A Comprehensive Guide to Receptor Binding Affinity and Pharmacological Profiling
The 2-Oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic Acid Scaffold: A Comprehensive Guide to Receptor Binding Affinity and Pharmacological Profiling
Executive Summary
The 2-oxo-1,2,3,4-tetrahydroquinazoline-6-carboxylic acid (2-oxo-THQ-6-CA) scaffold is a highly versatile, privileged bicyclic pharmacophore in modern medicinal chemistry. Characterized by a rigid pyrimidine-2-one ring embedded within a tetrahydroquinazoline system, it provides distinct hydrogen bond donor (N1-H, N3-H) and acceptor (C2=O) capabilities. The carboxylic acid at the 6-position serves as a critical synthetic handle. Depending on how this moiety is functionalized—ranging from free acids to bulky carboxamides—the scaffold can be precisely tuned to exhibit high binding affinities across vastly different target classes, including the Stimulator of Interferon Genes (STING)[1], Sigma-1 ( σ1 ) receptors, and bromodomain-containing proteins[2].
This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) logic, target-specific binding profiles, and the self-validating experimental methodologies required to accurately quantify the receptor binding affinity of 2-oxo-THQ-6-CA derivatives.
Pharmacophore Analysis & SAR Logic
The binding affinity of the 2-oxo-THQ core is dictated by its ability to mimic endogenous ligands or key structural motifs:
-
The 2-Oxo Motif : Acts as a rigid urea-like hydrogen-bonding network. It successfully mimics the nicotinamide moiety of NAD+ (crucial for PARP-1 inhibition) or the pyrimidine rings of endogenous nucleotides.
-
The 6-Carboxylic Acid : When left as a free acid, it acts as an anionic anchor, mimicking the γ -carboxyl group of glutamate for AMPA/Kainate receptor antagonism. When converted to a bulky carboxamide, it drives hydrophobic interactions within the deep binding clefts of dimeric proteins like STING[1].
Caption: Structure-Activity Relationship (SAR) logic for the 2-oxo-THQ scaffold.
Target-Specific Binding Profiles
STING (Stimulator of Interferon Genes) Agonism
Recent advancements in innate immuno-oncology have identified 2-oxo-1,2,3,4-tetrahydroquinazoline-carboxamides as potent, non-nucleotide small molecule agonists of human STING[1]. By converting the 6-carboxylic (or 7-carboxylic) acid into a bulky lipophilic amide, the molecule achieves a high-affinity binding conformation within the V-shaped binding cleft of the STING homodimer. This binding induces a closed conformation of the STING protein, subsequently recruiting TBK1 and activating the IRF3-dependent Type I interferon response[1].
Caption: STING signaling cascade activation by 2-oxo-THQ derivatives.
Sigma-1 ( σ1 ) Receptor Antagonism
Tetrahydroquinazoline derivatives have demonstrated exceptional utility as neuroprotective and analgesic agents by targeting the Sigma-1 receptor. 3D-QSAR modeling indicates that the spatial arrangement of the 2-oxo-THQ core, when paired with a basic amine extension from the 6-position, perfectly aligns with the primary pharmacophore requirements of the σ1 binding pocket[3]. Specific derivatives have exerted nanomolar affinity for σ1 R ( Ki=15.6 nM) while maintaining >100-fold selectivity over the σ2 receptor.
Quantitative Data Summary
The following table synthesizes the quantitative binding affinities of 2-oxo-THQ-6-CA derivatives across their primary pharmacological targets, providing a benchmark for lead optimization.
| Target Receptor | Scaffold Modification at C6/C3 | Primary Assay Type | Binding Affinity ( Ki / Kd / IC50 ) | Primary Pharmacological Role |
| STING (Human) | Bulky Aryl Carboxamide | Isothermal Titration Calorimetry | Kd = 15 - 45 nM | Innate Immune Agonist[1] |
| Sigma-1 ( σ1 ) | Alkoxy-piperidine extension | Radioligand Binding | Ki = 15.6 nM | Analgesic / Neuromodulator |
| Bromodomain (BRD4) | Sulfonyl/Amide derivatives | AlphaScreen Assay | IC50 = 50 - 200 nM | Epigenetic Modulator[2] |
| AMPA (GluA2) | Free Carboxylic Acid | Radioligand Binding | Ki = 120 - 350 nM | Excitatory Antagonist |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the binding affinities of these compounds must be evaluated using rigorously controlled, self-validating protocols. Below are the definitive methodologies for assessing 2-oxo-THQ derivatives.
Thermodynamics of Binding: Isothermal Titration Calorimetry (ITC) for STING
ITC is the gold standard for label-free quantification of binding affinity ( Kd ), stoichiometry ( n ), and enthalpy ( ΔH ).
-
Step 1: Protein Preparation : Purify the human STING C-terminal domain (residues 139-379).
-
Step 2: Buffer Matching (Causality: Minimizing Heat of Dilution) : Dialyze the STING protein against 50 mM HEPES, 150 mM NaCl, pH 7.4. Dissolve the 2-oxo-THQ ligand in the exact same dialysate.
-
Expert Insight: ITC measures microcalories of heat. If the ligand and protein are in slightly different buffers, the injection will cause a massive heat of dilution artifact. HEPES is chosen over Tris because Tris has a high enthalpy of ionization; if the binding event involves proton exchange, Tris will artificially skew the thermodynamic readout.
-
-
Step 3: Titration Execution : Load 300 μ M of the ligand into the syringe and 30 μ M of STING into the sample cell. Perform 20 injections of 2 μ L at 25°C with a stirring speed of 750 rpm.
-
Self-Validation Check : Perform a control titration of the ligand into the buffer alone. The resulting heat signatures must be small, uniform, and subtracted from the protein titration data. Non-uniform heats indicate ligand aggregation, invalidating the assay.
Kinetics and Affinity: Competitive Radioligand Binding for Sigma-1
For membrane-bound receptors like σ1 , competitive radioligand binding using [3H]−(+)−pentazocine provides highly accurate Ki values[3].
-
Step 1: Membrane Preparation : Homogenize target tissues/cells in 50 mM Tris-HCl (pH 7.4) and centrifuge at 48,000 × g to isolate the membrane fraction.
-
Step 2: Incubation : Incubate 100 μ g of membrane protein with 3 nM [3H]−(+)−pentazocine and varying concentrations of the 2-oxo-THQ derivative (0.1 nM to 10 μ M) for 120 minutes at 37°C to reach equilibrium.
-
Step 3: Rapid Filtration (Causality: Trapping the Complex) : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).
-
Expert Insight: Glass fiber filters possess a net negative charge. Pre-treating them with PEI (a cationic polymer) neutralizes this charge, preventing the non-specific binding of positively charged radioligands.
-
-
Step 4: Ice-Cold Wash (Causality: Kinetic Freezing) : Wash the filters three times with 5 mL of ice-cold assay buffer (4°C).
-
Expert Insight: The receptor-ligand complex is governed by Kd=koff/kon . Washing with ice-cold buffer drops the thermal kinetic energy of the system, drastically reducing the dissociation rate ( koff ) so the specifically bound radioligand is not lost.
-
-
Self-Validation Check : Include a set of wells with a massive excess (10 μ M) of an unlabeled reference standard (e.g., Haloperidol). The signal from these wells defines the Non-Specific Binding (NSB). The assay is only valid if the Specific Binding is >70% of the total signal.
Caption: Step-by-step workflow for competitive radioligand binding assays.
